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molecular formula C11H11N3S B8327394 5-Methyl-2-methylsulfanyl-4-pyridin-3-yl-pyrimidine

5-Methyl-2-methylsulfanyl-4-pyridin-3-yl-pyrimidine

Cat. No. B8327394
M. Wt: 217.29 g/mol
InChI Key: CAALVCZNNZEZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08222266B2

Procedure details

A mixture of 4-chloro-5-methyl-2-methylsulfanyl-pyrimidine (1.24 g, 7.1 mmol), pyridine-3-boroni acid (1.04 g, 8.46 mmol), Na2CO3 (863 mg, 7.76 mmol), PPh3 (186 mg, 0.71 mmol) and Pd(OAc)2 (40 mg) in n-PrOH (50 ml) was refluxed for 2 hours. The solvent was then evaporated under vacuum and the crude was partitioned between water and ethyl acetate. The organic phase was dried (Na2SO4) and evaporated. The crude was purified by flash chromatography with ethyl acetate-petroleum ether (1-1) to afford 1.28 g of the title compound as a white solid (83% yield)
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
863 mg
Type
reactant
Reaction Step One
Name
Quantity
186 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH3:8])=[CH:6][N:5]=[C:4]([S:9][CH3:10])[N:3]=1.[N:11]1[CH:16]=[CH:15][CH:14]=[C:13](B(O)O)[CH:12]=1.C([O-])([O-])=O.[Na+].[Na+].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(O)CC.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:8][C:7]1[C:2]([C:13]2[CH:12]=[N:11][CH:16]=[CH:15][CH:14]=2)=[N:3][C:4]([S:9][CH3:10])=[N:5][CH:6]=1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
ClC1=NC(=NC=C1C)SC
Name
Quantity
1.04 g
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Name
Quantity
863 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
186 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
50 mL
Type
solvent
Smiles
C(CC)O
Name
Quantity
40 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the crude was partitioned between water and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography with ethyl acetate-petroleum ether (1-1)

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC(=NC1)SC)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.28 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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